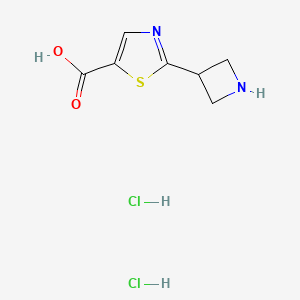

2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, a thiazole ring, and a carboxylic acid group, making it a versatile building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride typically involves the formation of the azetidine ring through the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.

Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method provides a simple and efficient route for preparing heterocyclic amino acid derivatives containing azetidine rings.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The azetidine and thiazole rings can undergo substitution reactions with various reagents to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups into the azetidine or thiazole rings.

Scientific Research Applications

2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The azetidine and thiazole rings can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The carboxylic acid group may also play a role in binding to specific sites on target molecules, influencing the compound’s overall biological effect .

Comparison with Similar Compounds

Similar Compounds

- 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride

- 2-(Azetidin-3-yl)pyrimidine dihydrochloride

- 5-(Azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride

Uniqueness

2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride is unique due to the presence of both azetidine and thiazole rings, which confer distinct chemical and biological properties. This combination of rings is less common compared to other similar compounds, making it a valuable target for research and development.

Biological Activity

2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its molecular formula is C7H8Cl2N2O2S, with a molecular weight of approximately 227.12 g/mol. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the molecule, enhancing its solubility in water.

Pharmacological Activities

1. Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies indicated that compounds with similar thiazole structures have demonstrated antibacterial activity against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. The minimum inhibitory concentration (MIC) values were reported to be in the range of 4–8 μg/mL for related compounds, suggesting a potential for therapeutic application against resistant bacterial infections .

2. Antiviral Activity

Recent investigations into azetidinone derivatives, which share structural similarities with this compound, have revealed moderate antiviral activity against viruses such as human coronavirus and influenza A virus. For example, one derivative showed an effective concentration (EC50) of 12 µM against H1N1 . This suggests that the compound may possess similar antiviral properties worthy of further exploration.

3. Anticancer Potential

Thiazole derivatives have been recognized for their anticancer activities. Compounds structurally related to 2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain azetidinone derivatives demonstrated significant antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the nanomolar range .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiazoles are known to inhibit key enzymes involved in microbial resistance and cancer cell proliferation. For example, some derivatives have been shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and transcription .

- Cell Cycle Disruption : Compounds similar to this thiazole derivative have been found to disrupt the cell cycle in cancer cells, leading to increased apoptosis rates .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of thiazole derivatives against MRSA, it was found that certain modifications to the thiazole ring significantly enhanced antimicrobial potency. The most effective compound exhibited an MIC value significantly lower than standard antibiotics, indicating potential as a novel therapeutic agent .

Case Study 2: Antiviral Screening

A recent screening of azetidinone compounds revealed that one derivative inhibited human coronavirus replication with an EC50 value lower than that of ribavirin, a standard antiviral drug. This finding supports the hypothesis that structural analogs may offer new avenues for antiviral drug development .

Properties

Molecular Formula |

C7H10Cl2N2O2S |

|---|---|

Molecular Weight |

257.14 g/mol |

IUPAC Name |

2-(azetidin-3-yl)-1,3-thiazole-5-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C7H8N2O2S.2ClH/c10-7(11)5-3-9-6(12-5)4-1-8-2-4;;/h3-4,8H,1-2H2,(H,10,11);2*1H |

InChI Key |

NKUJGWIUAXXBRL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC=C(S2)C(=O)O.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.